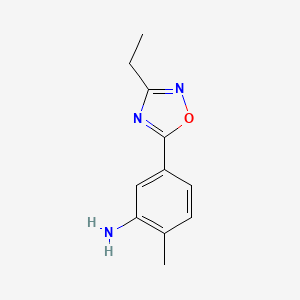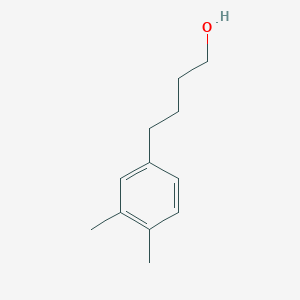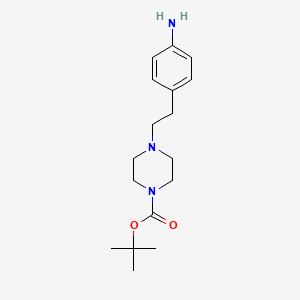![molecular formula C11H15NO B1517067 3-[(Cyclopropylmethoxy)methyl]aniline CAS No. 927803-15-4](/img/structure/B1517067.png)
3-[(Cyclopropylmethoxy)methyl]aniline
描述
3-[(Cyclopropylmethoxy)methyl]aniline is an organic compound characterized by a cyclopropylmethoxy group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylmethoxy)methyl]aniline typically involves the reaction of cyclopropylmethanol with aniline under specific conditions. One common method is the nucleophilic substitution reaction, where cyclopropylmethanol is first converted to its corresponding halide (e.g., cyclopropylmethyl chloride), which then reacts with aniline to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and controlled reaction conditions to enhance efficiency.
化学反应分析
Types of Reactions: 3-[(Cyclopropylmethoxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form different derivatives, such as nitrobenzene or azobenzene.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of new compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like iron (Fe) and hydrogen (H₂) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and strong acids or bases are employed.
Major Products Formed:
Oxidation: Nitrobenzene, azobenzene, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted anilines.
科学研究应用
3-[(Cyclopropylmethoxy)methyl]aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3-[(Cyclopropylmethoxy)methyl]aniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
相似化合物的比较
4-[(Cyclopropylmethoxy)methyl]aniline: Similar structure but different position of the cyclopropylmethoxy group.
3-[(Methoxy)methyl]aniline: Similar aniline derivative with a methoxy group instead of cyclopropylmethoxy.
Uniqueness: 3-[(Cyclopropylmethoxy)methyl]aniline is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other aniline derivatives.
属性
IUPAC Name |
3-(cyclopropylmethoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCSLDMEPEXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
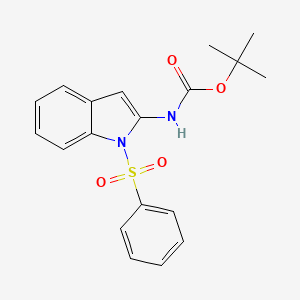
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)
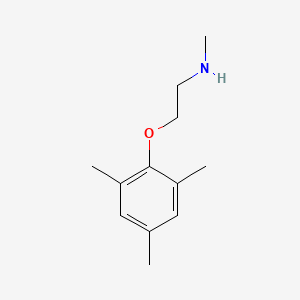
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)
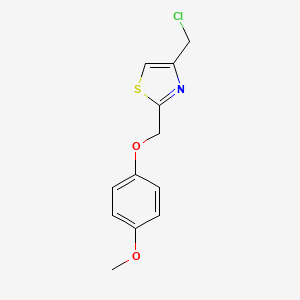
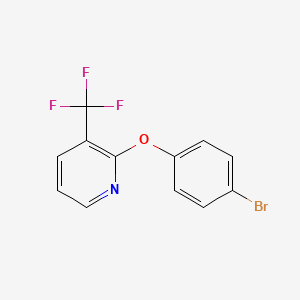
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)
